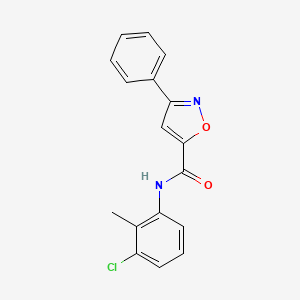

N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

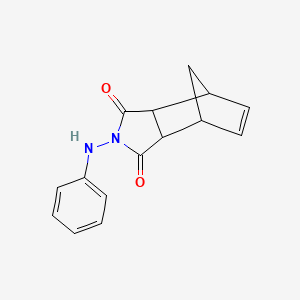

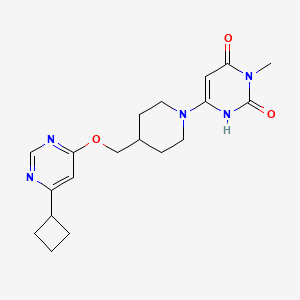

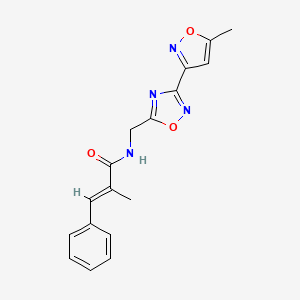

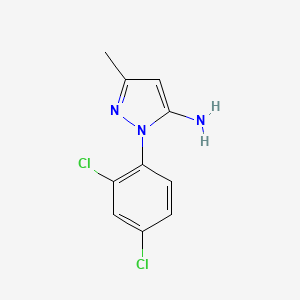

The compound “N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide” is a complex organic molecule. It likely contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom, and two phenyl groups, which are rings of six carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving aromatic substitution, amide formation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound likely involves an oxazole ring attached to a phenyl group and a carboxamide group. The 3-chloro-2-methylphenyl group is likely attached to the nitrogen atom of the oxazole ring .Chemical Reactions Analysis

The compound may undergo various chemical reactions typical of oxazoles, amides, and chloro-aromatics. These could include electrophilic aromatic substitution, nucleophilic acyl substitution, and reactions with nucleophiles at the chloro group .Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

- Synthesis and Antibacterial/Antifungal Screening : Compounds related to N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide have been synthesized and evaluated for their antibacterial and antifungal activities. This study by Desai, Dodiya, and Shihora (2011) showed potential for these compounds in combating various microbial infections (Desai, Dodiya, & Shihora, 2011).

Synthesis Methods

- Intramolecular Copper-Catalyzed Cyclization : Kumar et al. (2012) described a method involving intramolecular copper-catalyzed cyclization to synthesize oxazoles. This approach is crucial for the efficient synthesis of compounds like this compound, offering a pathway to create structurally diverse and functionally rich compounds (Kumar et al., 2012).

Photooxygenation of Oxazoles

- Application in Synthesis of Macrolides : Wasserman, Gambale, and Pulwer (1981) explored the use of oxazoles in synthesizing macrolides. Their study indicates that oxazoles can serve as precursors in the synthesis of complex organic compounds, including potentially bioactive macrolides (Wasserman, Gambale, & Pulwer, 1981).

Gold-Catalyzed Oxidation Strategy

- Synthesis of 2,4-Disubstituted Oxazoles : Luo et al. (2012) developed an efficient synthesis of oxazole structures, including 2,4-oxazole, using a gold-catalyzed oxidation strategy. This method could potentially be applied to the synthesis of this compound (Luo et al., 2012).

Antimicrobial Activities

- Synthesis of Tetrahydrobenzothiophenes with Antimicrobial Activity : Babu, Pitchumani, and Ramesh (2013) synthesized derivatives of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, which showed significant antimicrobial activities against bacterial and fungal strains. This study underscores the antimicrobial potential of similar compounds (Babu, Pitchumani, & Ramesh, 2013).

Antitumor Activities

- Antitumor Properties of Imidazotetrazines : Stevens et al. (1984) explored the synthesis and chemistry of antitumor imidazotetrazines, indicating the potential use of oxazole derivatives in developing novel anticancer agents (Stevens et al., 1984).

Cancer Research

- N-phenyl-5-carboxamidyl Isoxazoles in Colon Cancer : Shaw et al. (2012) investigated N-phenyl-5-carboxamidyl isoxazoles for their anticancer activity, particularly against colon cancer. This research may have implications for the potential cancer-fighting properties of this compound (Shaw et al., 2012).

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-11-13(18)8-5-9-14(11)19-17(21)16-10-15(20-22-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBNIKPSPHNUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2874305.png)

![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)

![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one](/img/new.no-structure.jpg)

![5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2874313.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide](/img/structure/B2874315.png)